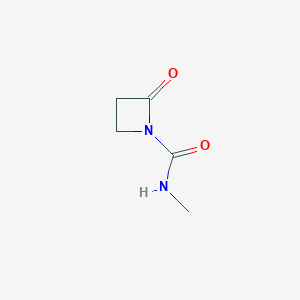![molecular formula C7H10N2 B11924898 1,2-Diazaspiro[4.4]nona-1,3-diene CAS No. 191332-88-4](/img/structure/B11924898.png)
1,2-Diazaspiro[4.4]nona-1,3-diene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Diazaspiro[44]nona-1,3-diene is a heterocyclic compound characterized by a spirocyclic structure, where two rings share a single atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2-Diazaspiro[4.4]nona-1,3-diene can be synthesized through several methods. One common approach involves the cycloaddition of nitrilimides to 3-aryliden-2(3H)-furanone derivatives. The resulting products react with hydrazine hydrate to form pyrazolecarbohydrazide derivatives, which undergo intramolecular cyclization upon treatment with hydrochloric acid and acetic acid to yield this compound .
Industrial Production Methods
While specific industrial production methods for 1,2-Diazaspiro[4
Análisis De Reacciones Químicas
Types of Reactions
1,2-Diazaspiro[4.4]nona-1,3-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions include various substituted diazaspiro compounds, which can be further functionalized for specific applications .
Aplicaciones Científicas De Investigación
1,2-Diazaspiro[4.4]nona-1,3-diene has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as antimicrobial and antitumor agents.
Medicine: Research is ongoing into its potential use in drug development, particularly for its antimicrobial properties.
Mecanismo De Acción
The mechanism of action of 1,2-Diazaspiro[4.4]nona-1,3-diene involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its spirocyclic structure allows it to participate in unique cyclization reactions, which are crucial for its biological activity. The exact molecular pathways involved are still under investigation, but it is known to interact with enzymes and proteins, affecting their function .
Comparación Con Compuestos Similares
Similar Compounds
1,2-Diazaspiro[4.4]nona-2,8-diene-6-one: Similar in structure but with different functional groups, leading to varied reactivity and applications.
2,7-Diazaspiro[4.4]nona-1,6-diene: Another spirocyclic compound with distinct chemical properties.
1,3-Diazaspiro[4.4]nona-2,4-dione: Differing in the position of nitrogen atoms and functional groups, affecting its chemical behavior.
Uniqueness
1,2-Diazaspiro[4.4]nona-1,3-diene is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties.
Propiedades
Número CAS |
191332-88-4 |
|---|---|
Fórmula molecular |
C7H10N2 |
Peso molecular |
122.17 g/mol |
Nombre IUPAC |
1,2-diazaspiro[4.4]nona-1,3-diene |
InChI |
InChI=1S/C7H10N2/c1-2-4-7(3-1)5-6-8-9-7/h5-6H,1-4H2 |
Clave InChI |
ZYTAAAFDDCKEDZ-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2(C1)C=CN=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![{[(2R)-azetidin-2-yl]methyl}dimethylamine](/img/structure/B11924833.png)

![N-Methyl-1H-pyrazolo[3,4-b]pyridin-4-amine](/img/structure/B11924863.png)








![Spiro[cyclopropane-1,6-[7]oxa[2]azabicyclo[2.2.1]heptane]](/img/structure/B11924903.png)
